molecular formula C21H21F3N4O3 B13954965 N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide

N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide

Cat. No.: B13954965
M. Wt: 434.4 g/mol
InChI Key: NBKMHZGYDDKDKF-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide is a complex organic compound with a unique structure that combines a quinazolinone core with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through nucleophilic aromatic substitution reactions, often using trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(methylamino)acetamide
  • N-(2-methoxyethyl)-2-(methylamino)acetamide hydrochloride

Uniqueness

N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide is unique due to its combination of a quinazolinone core with a trifluoromethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21F3N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[2-methoxyethyl(methyl)amino]-4-oxoquinazolin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H21F3N4O3/c1-27(11-12-31-2)20-25-17-6-4-3-5-16(17)19(30)28(20)26-18(29)13-14-7-9-15(10-8-14)21(22,23)24/h3-10H,11-13H2,1-2H3,(H,26,29)

InChI Key

NBKMHZGYDDKDKF-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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